REACTION_SMILES
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[CH3:9][NH2:10].[CH:1](=[CH2:2])[CH:3]1[CH2:4][CH2:5][C:6](=[O:7])[O:8]1>>[CH:1](=[CH2:2])[CH:3]1[CH2:4][CH2:5][C:6](=[O:8])[N:10]1[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC1CCC(=O)O1
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Name
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Type
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product
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Smiles
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C=CC1CCC(=O)N1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |